molecular formula C10H12O3 B129441 Coniferyl alcohol CAS No. 32811-40-8

Coniferyl alcohol

Cat. No. B129441
CAS RN: 32811-40-8
M. Wt: 180.2 g/mol
InChI Key: JMFRWRFFLBVWSI-NSCUHMNNSA-N
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Description

Coniferyl alcohol is a monolignol, a building block of lignin, which is a complex polymer found in the cell walls of plants. It plays a crucial role in the lignification process, contributing to the rigidity and structural integrity of plant tissues. The metabolism of coniferyl alcohol in conifers has been studied, revealing its biosynthesis from coniferaldehyde and its presence in various parts of the plant such as dormant buds, cambium, and bark .

Synthesis Analysis

The synthesis of coniferyl alcohol has been achieved through various methods. A simplified preparation method involves the reduction of commercially available coniferaldehyde using borohydride exchange resin in methanol, which is highly regioselective and exceptionally simple . Another method employs sodium triacetoxyborohydride reduction in ethyl acetate to produce (E)-isomers of coniferyl alcohol in excellent yields without the formation of 1,4-reduction products . Additionally, the enzymatic synthesis of coniferyl alcohol precursors has been observed in cambial sap of spruce, where a glucosyltransferase enzyme facilitates the formation of coniferin, a glucoside of coniferyl alcohol .

Molecular Structure Analysis

The molecular structure of coniferyl alcohol is characterized by an aromatic ring with a propenyl side chain and a hydroxyl group. Its polymerization leads to the formation of various dimers with different interunit linkages, such as beta-5, beta-beta, and beta-O-4, which are influenced by factors like pH . The structure of coniferyl alcohol polymers has been studied using techniques like size exclusion chromatography (SEC) and nuclear magnetic resonance (NMR) spectroscopy, revealing the ratio of different linkages in the polymer .

Chemical Reactions Analysis

Coniferyl alcohol undergoes dehydrogenative polymerization catalyzed by enzymes such as horseradish peroxidase. This process is affected by the presence of other substrates like sinapyl aldehyde, which can act as a redox mediator for the incorporation of poor substrates into the growing lignin polymer . Photochemical reactions of coniferyl alcohol have also been studied, showing the formation of polymers with structures similar to those obtained by enzymatic polymerization . Moreover, the thermolytic decomposition of coniferyl alcohol has been investigated, revealing a range of reactions including dimerization, oligomerization, and various scission and rearrangement reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of coniferyl alcohol and its polymers have been explored in different contexts. For instance, the polymerization of coniferyl alcohol in pectin solution has been used as a biomimetic approach to study lignification, showing the formation of hydrophobic clusters with a heterogeneous inner structure . The enzymatic polymerization of coniferyl alcohol in the presence of cyclodextrins has been shown to affect the content of certain linkages in the resulting polymer, indicating the influence of additives on the polymer's structure . Additionally, the bioconversion of eugenol to coniferyl alcohol has been improved by in situ elimination of harmful byproducts like H2O2, enhancing the production and yield of coniferyl alcohol .

Scientific Research Applications

  • Bioconversion Improvements : Coniferyl alcohol can be efficiently produced via bioconversion methods. Zhou et al. (2021) improved its bioconversion from eugenol using Escherichia coli and various promoters, achieving high titers and productivity levels (Zhou, Gao, Zeng, & Zhou, 2021). Lv et al. (2018) also developed an efficient method for coniferyl alcohol production by in situ eliminating harmful byproducts (Lv, Cheng, Wu, Du, Zhou, & Chen, 2018).

  • Physiological Effects in Plants : Coniferyl alcohol exhibits concentration-dependent growth retardation in plant cells, as observed by Väisänen et al. (2015) in tobacco cells and seedlings (Väisänen, Smeds, Fagerstedt, Teeri, Willför, & Kärkönen, 2015).

  • Large-Scale Synthesis : Amer et al. (2019) demonstrated a gram-scale economical synthesis of coniferyl alcohol, highlighting its potential as a potent antioxidant and a precursor for various bioactive products (Amer, Mimini, Schild, Rinner, Bacher, Potthast, & Rosenau, 2019).

  • Role in Lignin Formation : Watts et al. (2011) discussed the significance of coniferyl alcohol as a building block of lignin, a key biopolymer, through NMR studies (Watts, Mohamed, & Kubicki, 2011).

  • Atmospheric Stability : Liu, He, and Chen (2020) studied the atmospheric degradation kinetics of coniferyl alcohol, indicating its potential as a tracer for wood burning emissions (Liu, He, & Chen, 2020).

properties

IUPAC Name

4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenol
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InChI

InChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,7,11-12H,6H2,1H3/b3-2+
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InChI Key

JMFRWRFFLBVWSI-NSCUHMNNSA-N
Source PubChem
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Canonical SMILES

COC1=C(C=CC(=C1)C=CCO)O
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Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/CO)O
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Molecular Formula

C10H12O3
Record name coniferyl alcohol
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DSSTOX Substance ID

DTXSID50186489
Record name (E)-Coniferyl alcohol
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Molecular Weight

180.20 g/mol
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Physical Description

Solid; [Merck Index] White or yellow hygroscopic powder; [Alfa Aesar MSDS], Solid
Record name Coniferyl alcohol
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Vapor Pressure

0.0000088 [mmHg]
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Product Name

Coniferyl alcohol

CAS RN

32811-40-8, 458-35-5
Record name trans-Coniferyl alcohol
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Record name Phenol, 4-(3-hydroxy-1-propen-1-yl)-2-methoxy-
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Record name 4-hydroxy-3-methoxycinnamylic alcohol
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Record name 4-[(1E)-3-hydroxyprop-1-en-1-yl]-2-methoxyphenol
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Record name CONIFERYL ALCOHOL
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Record name Coniferyl alcohol
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Melting Point

74 °C
Record name Coniferyl alcohol
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23,300
Citations
CP Masuku - Journal of analytical and applied pyrolysis, 1992 - Elsevier
… Coniferyl alcohol was prepared by the reaction of LiAlH, with … The tendency of coniferyl alcohol to form radicals under such … structures of a coniferyl alcohol radical. Dimerization of these …
Number of citations: 23 www.sciencedirect.com
RA Savidge, H Förster - Phytochemistry, 2001 - Elsevier
… Coniferyl alcohol … and coniferyl alcohol, but immense glucosyltransferase activity in the growing cambium (at least that of conifers) provides a mechanism to deplete the coniferyl alcohol …
Number of citations: 36 www.sciencedirect.com
Y Nakamura, T Higuchi - Wood research: bulletin of the …, 1976 - repository.kulib.kyoto-u.ac.jp
… Coniferyl alcohol has been synthesized by reduction of ethyl … direct precursor of coniferyl alcohol in lignin biosynthesis4) • … preparation method of coniferyl alcohol from commercially …
Number of citations: 32 repository.kulib.kyoto-u.ac.jp
CP Rodrigo, WH James III, TS Zwier - Journal of the American …, 2011 - ACS Publications
Single-conformation spectroscopy of the three lignin monomers (hereafter “monolignols”) p-coumaryl alcohol (pCoumA), coniferyl alcohol (ConA), and sinapyl alcohol (SinA) has been …
Number of citations: 39 pubs.acs.org
SC Halls, LB Davin, DM Kramer, NG Lewis - Biochemistry, 2004 - ACS Publications
… (+)-pinoresinol forming DP appears to use coniferyl alcohol derived radical species (2) as … to oxidize (E)-coniferyl alcohol (1). In vitro, formation of coniferyl alcohol derived radicals (2) …
Number of citations: 97 pubs.acs.org
T Hänninen, E Kontturi, T Vuorinen - Phytochemistry, 2011 - Elsevier
… In our study, we observed the distribution of cellulose and lignin, as well as the amount of coniferyl alcohol and aldehyde groups compared to the total amount of lignin in pine (Pinus …
Number of citations: 82 www.sciencedirect.com
M Bunzel, J Ralph, F Lu, RD Hatfield… - Journal of agricultural …, 2004 - ACS Publications
… ( 10) released ferulate−coniferyl alcohol cross-coupling products from grass straw by mild … to survey commercially important cereal grains for the presence of coniferyl alcohol−(β-O-4)- …
Number of citations: 128 pubs.acs.org
AE Harman-Ware, M Crocker, AP Kaur… - Journal of analytical and …, 2013 - Elsevier
… Herein we report the fast pyrolysis of the lignin monomers sinapyl and coniferyl alcohol, as … 13 coniferyl alcohol marker pyrolysates and 9 sinapyl alcohol marker pyrolysates provided …
Number of citations: 50 www.sciencedirect.com
V Steeves, H Förster, U Pommer, R Savidge - Phytochemistry, 2001 - Elsevier
… efficiency to coniferyl alcohol, the physiological substrate for CAGT. Seasonal patterns of CAGT activity for aldehydes were similar to those of coniferyl alcohol. … UDPG: coniferyl alcohol …
Number of citations: 69 www.sciencedirect.com
T Kotake, H Kawamoto, S Saka - Journal of analytical and applied pyrolysis, 2013 - Elsevier
… In this article, the pyrolysis reactions of trans-coniferyl alcohol (CA) bearing a guaiacyl moiety were studied under N 2 at temperatures in the range of 200–350 ̊C, with particular …
Number of citations: 68 www.sciencedirect.com

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